Neuropeptide Y - 82785-45-3

Neuropeptide Y

Catalog Number: EVT-354951
CAS Number: 82785-45-3
Molecular Formula: C190H287N55O57
Molecular Weight: 4254 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neuropeptide Y is under investigation for the basic science of Type 2 Diabetes Mellitus.
A 36-amino acid peptide present in many organs and in many sympathetic noradrenergic neurons. It has vasoconstrictor and natriuretic activity and regulates local blood flow, glandular secretion, and smooth muscle activity. The peptide also stimulates feeding and drinking behavior and influences secretion of pituitary hormones.
Overview

Neuropeptide Y is a 36 amino-acid neuropeptide that plays a crucial role in various physiological and homeostatic processes within both the central and peripheral nervous systems. It is primarily involved in regulating appetite, anxiety, circadian rhythms, and cardiovascular functions. Neuropeptide Y is secreted alongside other neurotransmitters such as gamma-aminobutyric acid and glutamate, and it exerts its effects through binding to specific neuropeptide Y receptors, notably the Y1, Y2, Y4, and Y6 subtypes . High concentrations of neuropeptide Y are found in regions such as the hypothalamus and hippocampus, particularly in the arcuate nucleus and dentate gyrus, which are critical for neuroendocrine regulation .

Source and Classification

Neuropeptide Y is synthesized predominantly in GABAergic neurons and is classified as a neuropeptide due to its role as a signaling molecule in the nervous system. It belongs to a family of peptides that includes peptide YY and pancreatic polypeptide, sharing structural similarities with these molecules . Its classification is based on its amino acid sequence and biological function, which categorizes it within the broader group of neuropeptides that modulate neurotransmission and hormonal release.

Synthesis Analysis

Methods

The synthesis of neuropeptide Y can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield. Recent advancements have focused on optimizing synthesis protocols to enhance efficiency and reduce costs .

Technical Details

In solid-phase synthesis, an acid-labile anchoring linkage is often used to attach the first amino acid to a resin. Subsequent coupling reactions involve activating the carboxyl group of each amino acid with reagents such as 1-hydroxybenzotriazole or N,N'-dicyclohexylcarbodiimide. After the completion of the peptide chain assembly, cleavage from the resin is performed using trifluoroacetic acid or other suitable reagents to yield free neuropeptide Y .

Molecular Structure Analysis

Structure

The molecular structure of neuropeptide Y consists of 36 amino acids arranged in a specific sequence that contributes to its biological activity. The primary structure can be represented as follows:

Cys Ser Gly Gly Gly Gly Phe Thr Pro Gly Ile Ala Gly Met Gly Leu Tyr Arg Glu Lys Asn Gly Tyr Ser Lys Thr Ala Ser Ser Ile Arg\text{Cys Ser Gly Gly Gly Gly Phe Thr Pro Gly Ile Ala Gly Met Gly Leu Tyr Arg Glu Lys Asn Gly Tyr Ser Lys Thr Ala Ser Ser Ile Arg}

Data

The molecular formula for neuropeptide Y is C190H287N55O57C_{190}H_{287}N_{55}O_{57}, with a molar mass of approximately 4253.714 g mol4253.714\text{ g mol} . The three-dimensional conformation of neuropeptide Y has been studied using techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy, revealing that it adopts a helical structure in solution .

Chemical Reactions Analysis

Neuropeptide Y participates in various biochemical reactions primarily through its interaction with neuropeptide Y receptors. These receptors mediate intracellular signaling pathways that lead to physiological responses such as increased food intake or modulation of anxiety levels. The binding affinity of neuropeptide Y to its receptors can be influenced by structural modifications made during synthetic processes or through natural variations in receptor subtypes .

Technical Details

The interactions between neuropeptide Y and its receptors involve complex mechanisms including receptor dimerization, activation of G-proteins, and subsequent downstream signaling cascades. For example, binding to the Y1 receptor has been shown to activate phospholipase C pathways leading to increased intracellular calcium levels .

Mechanism of Action

The mechanism by which neuropeptide Y exerts its effects involves binding to specific receptors on target cells. Upon binding, these receptors activate intracellular signaling pathways that result in various physiological outcomes.

Process

  1. Receptor Binding: Neuropeptide Y binds to its receptors (Y1, Y2) on target cells.
  2. Signal Transduction: This binding activates G-proteins associated with the receptor.
  3. Physiological Response: The activation leads to changes such as increased food intake or modulation of neurotransmitter release.

Data

Studies have demonstrated that different receptor subtypes mediate distinct physiological responses; for example, activation of the Y1 receptor primarily influences appetite regulation while the Y2 receptor modulates neurotransmitter release at presynaptic sites .

Physical and Chemical Properties Analysis

Physical Properties

Neuropeptide Y is generally soluble in water due to its polar nature but may exhibit variable solubility depending on pH and ionic strength conditions.

Chemical Properties

  • Molecular Weight: Approximately 4253.714 g mol4253.714\text{ g mol}
  • Chemical Formula: C190H287N55O57C_{190}H_{287}N_{55}O_{57}
  • Stability: Neuropeptide Y is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how neuropeptide Y functions within biological systems and how it can be utilized in therapeutic applications .

Applications

Neuropeptide Y has significant scientific uses across various fields:

  • Neuroscience Research: Investigating its role in appetite regulation, stress response, and anxiety disorders.
  • Pharmacology: Developing receptor antagonists for therapeutic interventions targeting conditions like obesity or alcohol dependence.
  • Imaging Studies: Utilizing positron emission tomography tracers for studying neuropeptide Y receptor dynamics in vivo .
Biological Synthesis and Post-Translational Modifications

Evolutionary Origins of the NPY Gene Family

The NPY signaling system originated early in vertebrate evolution through large-scale genomic duplications. Comparative genomics reveals that the NPY receptor family expanded via two basal vertebrate tetraploidizations (2R hypothesis) before the emergence of jawed vertebrates (gnathostomes), followed by a third duplication in the actinopterygian (ray-finned fish) lineage [1] [5]. This generated paralogous chromosomal regions—human chromosomes 4, 5, 8, and 10—harboring related receptor genes (Y1, Y2, Y4, Y5, Y8). The compact genomes of teleost fishes (Tetraodon nigroviridis, Takifugu rubripes) retain five NPY receptor subtypes (Y2, Y4, Y7, Y8a, Y8b), while placental mammals possess four functional receptors (Y1, Y2, Y4, Y5) [1]. The ancestral NPY ligand arose from a common precursor with peptide YY (PYY), followed by a later PYY duplication generating pancreatic polypeptide (PP) in tetrapods [5] [8]. This evolutionary trajectory explains the receptor-ligand specificity: Y1/Y2/Y5 receptors bind NPY/PYY, whereas Y4 preferentially binds PP [9].

Table 1: Evolutionary History of NPY System Components

Evolutionary EventGenomic OutcomeSpecies Impact
1st/2nd Vertebrate TetraploidizationParalogon: Hsa 4,5,8,10 with NPY receptor genesAll jawed vertebrates
3rd Actinopterygian DuplicationAdditional Y8a/Y8b receptorsTeleost fishes
PYY Gene DuplicationPP gene creationTetrapods (amphibians, reptiles, mammals)

Transcriptional Regulation of Prepro-NPY Expression

Prepro-NPY gene (NPY, chromosome 7p15.3 in humans) transcription is dynamically controlled by cis-regulatory elements and extracellular signals. The proximal promoter region (-87 to -36 bp) contains critical response elements for nerve growth factor (NGF), including an AP-2 binding site (-63 bp) and adjacent CT-rich sequences (-51 bp) [2]. NGF induces rapid NPY transcription in neuronal cells via mitogen-activated protein kinase (MAPK)-dependent pathways, facilitating interactions between transcription factors and these promoter motifs [2] [9]. Metabolic hormones further fine-tune expression:

  • Leptin suppresses NPY transcription in hypothalamic arcuate nucleus neurons, reducing appetite stimulation.
  • Glucocorticoids (e.g., dexamethasone) enhance NPY expression in the basomedial hypothalamus, promoting hyperphagia [8].Single nucleotide polymorphisms (SNPs) in the NPY promoter (e.g., Leu7Pro) correlate with altered cholesterol metabolism and stress responses, demonstrating the clinical relevance of transcriptional regulation [6].

Proteolytic Processing Mechanisms by Dipeptidyl Peptidases

Post-translational cleavage converts inactive prepro-NPY (97 amino acids) to bioactive NPY (36 amino acids) through sequential enzymatic steps:

  • Signal Peptidase Removal: In the endoplasmic reticulum, cleavage yields pro-NPY (69 aa).
  • Prohormone Convertases (PC1/3, PC2): Liberate NPY₁₋₃₆ and C-terminal flanking peptide.
  • Dipeptidyl Peptidase 4 (DPP4): Trims NPY₁₋₃₆ to NPY₃₋₃₆ by cleaving N-terminal Tyr-Pro, switching receptor preference from Y1/Y5 (appetite-stimulating) to Y2/Y5 (inhibitory) receptors [3].Additional proteases further modulate NPY bioactivity:
  • Cathepsin D: Major NPY-degrading enzyme in cerebrospinal fluid.
  • Angiotensin-Converting Enzyme (ACE): Truncates NPY in serum, creating inactive fragments [10].
  • Meprin-A and Aminopeptidase P: Accelerate degradation in peripheral tissues [10].Table 2: Proteolytic Enzymes Regulating NPY Bioactivity
EnzymeCleavage SiteBiological ConsequenceTissue Specificity
DPP4NPY₁↓Tyr-ProConverts Y1/Y5 → Y2 receptor agonistSerum, endothelial cells
Cathepsin DMultiple sitesInactivates NPYBrain (CSF), lysosomes
ACEC-terminal truncationAbrogates receptor bindingSerum, lung
Meprin-AArg¹⁹↓Tyr²⁰, Tyr²⁷↓Leu²⁸InactivationKidney, intestinal mucosa

Tissue-Specific Alternative Splicing Variants

Though the NPY gene itself undergoes minimal alternative splicing, tissue-specific isoforms arise in NPY receptor genes, modulating ligand sensitivity. In humans, NPY receptor pre-mRNAs exhibit allele-specific splicing patterns influenced by genetic variants. Brain-specific splicing events are enriched in neurological disorders:

  • Hippocampal Y1R transcripts in rodents show 5’UTR variants affecting translational efficiency under stress [9].
  • Y2R splice isoforms in the amygdala alter NPY-mediated anxiety responses [4].Deep-learning models (e.g., SpliceTransformer) predict tissue-specific splicing with high accuracy, revealing that >60% of pathogenic intronic variants in ClinVar disrupt NPY-related splicing in brain tissues [4] [7]. For example:
  • rs5574 in Y1R associates with altered splicing efficiency in the hypothalamus, impacting feeding behavior.
  • rs6857715 modifies Y5R splicing in the hippocampus, linked to seizure susceptibility [7].

Table 3: Tissue-Specific Splicing Events in NPY System Genes

GeneSplicing VariantTissue EnrichmentFunctional Impact
Y1RExon 2 skippingHippocampusReduced surface receptor density
Y2RAlternative 3'UTRAmygdalaAltered mRNA stability
Y5RCryptic exon inclusionHypothalamusImpaired ligand binding

Properties

CAS Number

82785-45-3

Product Name

Neuropeptide Y

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C190H287N55O57

Molecular Weight

4254 g/mol

InChI

InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1

InChI Key

URPYMXQQVHTUDU-OFGSCBOVSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.